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molecular formula C7H4BrF3S B1524088 4-Bromo-2-(trifluoromethyl)benzenethiol CAS No. 1208075-10-8

4-Bromo-2-(trifluoromethyl)benzenethiol

Cat. No. B1524088
M. Wt: 257.07 g/mol
InChI Key: XBPGBNVNPXUGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163793B2

Procedure details

To as solution of 4-bromo-2-trifluoromethyl-benzenesulfonyl chloride (4.85 g) in dioxane (29 ml) was added at 22° C. water (6.5 ml) and tris-(2-carboxyethyl)phosphine hydrochloride (17.3 g) and the mixture was heated to reflux temperature for 6 h. The cooled mixture was partitioned between water and dichloromethane, the organic layer was washed with water, dried and evaporated give pure 4-bromo-2-trifluoromethyl-benzenethiol (3.85 g) as a colorless liquid. MS: 257.2 and 255.1 [M−H]−.
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=O)=O)=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.O.Cl.C(CCP(CCC(O)=O)CCC(O)=O)(O)=O>O1CCOCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[C:4]([C:12]([F:15])([F:13])[F:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Name
Quantity
6.5 mL
Type
reactant
Smiles
O
Name
Quantity
17.3 g
Type
reactant
Smiles
Cl.C(=O)(O)CCP(CCC(=O)O)CCC(=O)O
Name
Quantity
29 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was partitioned between water and dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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